molecular formula C23H20N4S B5211123 N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylthiourea

N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylthiourea

Cat. No. B5211123
M. Wt: 384.5 g/mol
InChI Key: CHZXKFQZBSCIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylthiourea, commonly known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTU belongs to the class of thiourea derivatives and has been found to possess a wide range of biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of DPTU is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DPTU has also been found to inhibit the activity of various kinases and transcription factors that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DPTU has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. DPTU has also been found to reduce inflammation and oxidative stress in various tissues and organs. In addition, DPTU has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPTU in lab experiments is its wide range of biological and pharmacological properties. DPTU has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using DPTU in lab experiments is its potential toxicity. DPTU has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.

Future Directions

There are several future directions for research on DPTU. One area of interest is the development of DPTU-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of DPTU. Additionally, further studies are needed to determine the optimal dosage and administration of DPTU for its potential therapeutic applications.

Synthesis Methods

The synthesis of DPTU involves the reaction of 2,3-diphenylquinoxaline with dimethylthiourea in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

DPTU has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. DPTU has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(2,3-diphenylquinoxalin-6-yl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-27(2)23(28)24-18-13-14-19-20(15-18)26-22(17-11-7-4-8-12-17)21(25-19)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXKFQZBSCIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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